(3,3-Dimethylcyclohexyl)methanol
Overview
Description
The compound (3,3-Dimethylcyclohexyl)methanol is not directly mentioned in the provided papers, but related compounds and methodologies can offer insights into its chemical nature. The synthesis and properties of structurally related compounds have been explored, which can provide a foundation for understanding the synthesis, structure, and reactivity of (3,3-Dimethylcyclohexyl)methanol.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives has been developed using a Prins-type cyclization reaction catalyzed by hafnium triflate . This method could potentially be adapted for the synthesis of (3,3-Dimethylcyclohexyl)methanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their reactivity and physical properties. For example, the crystal structure of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, was determined using single-crystal X-ray diffraction, revealing a non-planar 1,3-dioxane ring with a chair conformation . This information on ring conformation and intermolecular interactions could be relevant when considering the molecular structure of (3,3-Dimethylcyclohexyl)methanol.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis of 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate involved acidic cyclization and exhibited interesting reactivity with nucleophiles . Although this compound is not directly related to (3,3-Dimethylcyclohexyl)methanol, the principles of reactivity, such as the influence of a methano-bridge on nucleophilic attacks, could be informative.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the synthesis of chiral methanols and their conversion to various derivatives was described, highlighting the importance of stereochemistry and isotopic labeling in determining physical properties like melting points and enantiomeric excess . These aspects are essential for understanding the properties of (3,3-Dimethylcyclohexyl)methanol, especially if chiral or isotopically labeled versions of the compound are of interest.
Scientific Research Applications
Catalytic Conversion of CO2 to Methanol
Research has demonstrated the feasibility of converting carbon dioxide to methanol via catalytic processes, which is a crucial step in carbon recycling and the development of renewable energy sources. A study outlined the hydrogenation of CO2 to methanol using tandem catalysis with dimethylamine and a ruthenium complex, achieving over 95% conversion of CO2 to a mixture of methanol and dimethylformamide under basic conditions (Rezayee, Huff, & Sanford, 2015). Another work on the reaction mechanism of methanol carboxylation to dimethyl carbonate highlights the different catalytic routes possible for methanol derivatives, offering insights into the efficiency of various catalysts (Aresta, Dibenedetto, Pastore, Pápai, & Schubert, 2006).
Methanol as a Building Block for Cleaner Fuels
The synthesis of dimethyl ether (DME) from methanol represents a promising route for producing cleaner combustion fuels. A computational study suggested a novel synthesis route for methanol dehydration to DME through the application of strong electric fields, showcasing the potential of methanol in the "Methanol Economy" scenario for energy production in an environmentally friendly manner (Cassone, Pietrucci, Saija, Guyot, Šponer, & Saitta, 2017).
Methanol for Hydrogen Production and Utilization
The role of methanol in hydrogen generation for fuel cell applications has been explored, with methanol serving as a critical component for obtaining hydrogen through various reforming processes. This aligns with strategies for reducing CO2 emissions and leveraging methanol as a sustainable energy carrier (Dalena, Senatore, Basile, Knani, Basile, & Iulianelli, 2018).
Electrochemical and Photocatalytic Applications
Studies have also delved into the electrochemical and photocatalytic uses of methanol, including its role in the selective hydrogenation of CO2 to methanol and the synthesis of dimethyl carbonate from CO and methanol. These processes are fundamental to the development of technologies for carbon capture and utilization, offering pathways to convert greenhouse gases into valuable chemicals (Figueiredo, Trieu, Eiden, & Koper, 2017).
Safety and Hazards
Mechanism of Action
The pharmacokinetics of alcohols involve absorption, distribution, metabolism, and excretion. They are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Metabolism of alcohols primarily occurs in the liver, where they are oxidized to acetaldehyde and then to acetic acid. The acetic acid can then be further metabolized and eventually excreted as carbon dioxide and water .
The action of alcohols and their effects can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the presence of food in the stomach can slow the absorption of alcohol, reducing its effects .
properties
IUPAC Name |
(3,3-dimethylcyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDBRGSBDTGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554758 | |
Record name | (3,3-Dimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylcyclohexyl)methanol | |
CAS RN |
102369-67-5 | |
Record name | 3,3-Dimethylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102369-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3-Dimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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